Physicochemical properties of 3-(Chloromethyl)-6-methoxypyridazine
Physicochemical properties of 3-(Chloromethyl)-6-methoxypyridazine
An In-depth Technical Guide to 3-(Chloromethyl)-6-methoxypyridazine: Properties, Synthesis, and Applications
Introduction: The Versatility of a Substituted Pyridazine
In the landscape of medicinal chemistry and agrochemical research, heterocyclic compounds form the bedrock of discovery. Among these, the pyridazine scaffold is a privileged structure, known for imparting a range of biological activities.[1][2] 3-(Chloromethyl)-6-methoxypyridazine (CAS No. 41227-73-0) is a key functionalized intermediate that offers significant synthetic potential. Its structure features a π-deficient pyridazine ring, a reactive chloromethyl group, and a modulating methoxy group. This unique combination of functionalities makes it a valuable building block for creating diverse molecular libraries aimed at novel therapeutic and agricultural agents.[3]
This technical guide provides a comprehensive analysis of 3-(Chloromethyl)-6-methoxypyridazine, tailored for researchers and drug development professionals. It delves into its physicochemical properties, outlines a representative synthetic protocol and analytical characterization methods, explores its chemical reactivity and synthetic utility, and provides essential safety and handling guidelines.
Part 1: Physicochemical and Structural Characteristics
A foundational understanding of a compound's properties is critical for its application in synthesis. While extensive experimental data for 3-(Chloromethyl)-6-methoxypyridazine is not widely published, we can consolidate known structural information and predict key properties based on its molecular architecture.
Structural and Molecular Data
The core data for 3-(Chloromethyl)-6-methoxypyridazine is summarized in the table below. The presence of a chlorine atom, an ether group, and two nitrogen atoms within an aromatic ring system results in a moderately polar molecule.
| Property | Value | Reference |
| CAS Number | 41227-73-0 | [4] |
| Molecular Formula | C₆H₇ClN₂O | [4][5] |
| Molecular Weight | 158.59 g/mol | [4] |
| Canonical SMILES | COC1=NN=C(C=C1)CCl | [5] |
| InChIKey | JFXSVKPIIFBWPF-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 0.6 | [5] |
| Appearance | (Expected) White to off-white solid |
Solubility Profile
Specific quantitative solubility data for 3-(Chloromethyl)-6-methoxypyridazine is limited. However, its structural features provide a basis for a qualitative assessment. The pyridazine core itself is soluble in water and many organic solvents.[6] The introduction of the methoxy and chloromethyl groups will influence this profile. The molecule's moderate polarity, with a predicted XlogP of 0.6, suggests it will exhibit solubility in a range of polar organic solvents like methanol, ethanol, acetone, and dichloromethane, while showing lower solubility in non-polar solvents such as hexane.[5][6]
Part 2: Synthesis and Analytical Characterization
Reliable access to high-purity material is essential for research and development. This section outlines a plausible synthetic route and standard analytical methods for quality control.
Representative Synthetic Protocol
The synthesis of 3-(Chloromethyl)-6-methoxypyridazine can be logically achieved via the side-chain chlorination of a methylpyridazine precursor. The following protocol is a representative method adapted from established procedures for similar heterocyclic systems.[7]
Objective: To synthesize 3-(Chloromethyl)-6-methoxypyridazine from 3-methyl-6-methoxypyridazine.
Materials:
-
3-methyl-6-methoxypyridazine
-
Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)
-
Anhydrous chloroform or carbon tetrachloride
-
Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, but recommended
-
1 M Sodium hydroxide solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-6-methoxypyridazine (1.0 eq.) and anhydrous chloroform.
-
Chlorination: Under an inert atmosphere (nitrogen or argon), add the chlorinating agent (e.g., TCCA, ~0.4 eq.) portion-wise to the solution. Causality: TCCA serves as a safe and effective source of chlorine radicals for selective benzylic-type chlorination.
-
Initiation: Add a catalytic amount of a radical initiator like AIBN.
-
Reaction: Heat the mixture to reflux (typically 60-65 °C for chloroform) and stir overnight.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove solid byproducts (e.g., cyanuric acid).
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous sodium hydroxide and then saturated brine.[7] Causality: The base wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-(Chloromethyl)-6-methoxypyridazine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Caption: Synthetic workflow for 3-(Chloromethyl)-6-methoxypyridazine.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group protons, the aromatic protons on the pyridazine ring, and a key singlet for the chloromethyl (-CH₂Cl) protons.
-
Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) can confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 158.59, with a characteristic isotopic pattern (≈3:1 ratio for M and M+2) due to the presence of chlorine.[5]
-
High-Performance Liquid Chromatography (HPLC): Purity is best assessed using a reverse-phase HPLC method. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a standard choice.[8] Detection can be performed using a UV detector at a wavelength such as 215 nm or 254 nm.[8]
Part 3: Chemical Reactivity and Synthetic Applications
3-(Chloromethyl)-6-methoxypyridazine is primarily valued as a synthetic intermediate. Its reactivity is dominated by the chloromethyl group, which functions as a versatile electrophilic handle.
The -CH₂Cl group is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, alcohols, and carbanions, to build more complex molecular architectures. This reactivity is a cornerstone of its utility in constructing libraries of potential drug candidates.[1][8]
The pyridazine ring itself, being electron-deficient, can also participate in certain reactions, although the chloromethyl group is the primary site of transformation. The methoxy group at the 6-position influences the electronic properties of the ring system.[1]
Caption: Reactivity of the chloromethyl group with various nucleophiles.
Part 4: Safety, Handling, and Storage
Proper safety protocols are paramount when working with reactive chemical intermediates. Although specific toxicological data for 3-(Chloromethyl)-6-methoxypyridazine is not publicly available, the data from structurally related compounds and the presence of a reactive chloromethyl group necessitate that it be handled with a high degree of caution.[9]
Hazard Assessment
-
Based on related pyridazines, this compound should be considered harmful if swallowed and a potential skin and serious eye irritant.[10][11][12]
-
Chloromethylated aromatic compounds are often alkylating agents and may be lachrymators. Therefore, it should be handled as a potentially toxic and mutagenic substance.
-
Avoid breathing dust, fumes, or vapors.[9]
Safe Handling and Personal Protective Equipment (PPE)
A thorough risk assessment should be completed before any experimental work.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9][11]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[9][11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[12]
Caption: General workflow for the safe handling of chemical intermediates.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Storage under an inert gas (nitrogen or argon) at 2-8°C or frozen is recommended to ensure long-term stability.[13][14]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and moisture.[12]
Conclusion
3-(Chloromethyl)-6-methoxypyridazine stands out as a potent synthetic intermediate with significant promise for agrochemical and pharmaceutical research. While publicly available data on its specific physicochemical properties is sparse, its structural characteristics point to a well-defined reactivity profile centered on its electrophilic chloromethyl group. By leveraging established synthetic and analytical methodologies and adhering to stringent safety protocols, researchers can effectively utilize this compound as a versatile building block to forge novel and complex molecules, driving innovation in drug discovery and beyond.
References
-
Watson International Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
S K ZINC. (n.d.). Exploring the Synthetic Utility of 3-Chloro-6-methoxypyridazine in Drug Discovery. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(chloromethyl)-6-methoxypyridazine (C6H7ClN2O). Retrieved from [Link]
-
El-Gamal, S. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 41227-73-0 | 3-(Chloromethyl)-6-methoxypyridazine - Synblock [synblock.com]
- 5. PubChemLite - 3-(chloromethyl)-6-methoxypyridazine (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. watson-int.com [watson-int.com]
- 12. fishersci.com [fishersci.com]
- 13. 3-Chloro-6-chloromethylpyridazine CAS#: 120276-59-7 [amp.chemicalbook.com]
- 14. 120276-59-7|3-Chloro-6-(chloromethyl)pyridazine|BLD Pharm [bldpharm.de]
